2-hydroxy-4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-hydroxy-4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the sulfonamide group: This step involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the propan-2-yloxy group: This can be done through an etherification reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the propan-2-yloxy group.
4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide: Lacks the hydroxyl group.
Uniqueness
The presence of both the hydroxyl and propan-2-yloxy groups in 2-hydroxy-4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide makes it unique
Properties
Molecular Formula |
C14H17N3O5S |
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Molecular Weight |
339.37 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-(4-propan-2-yloxyphenyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O5S/c1-8(2)22-11-6-4-10(5-7-11)17-23(20,21)12-9(3)15-14(19)16-13(12)18/h4-8,17H,1-3H3,(H2,15,16,18,19) |
InChI Key |
KWDFVZAUSJRSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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